molecular formula C17H24N2O4Pt B6288602 cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) CAS No. 2489429-98-1

cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)

Cat. No.: B6288602
CAS No.: 2489429-98-1
M. Wt: 515.5 g/mol
InChI Key: CPMIZOKXNCGNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) is a platinum(II) coordination complex developed for investigative oncology and pharmaceutical research. Its structure features a chiral, diamondoid (adamantane-derived) 1,2-diamine ligand in a cis configuration, chelated to platinum alongside an oxalate leaving group. This design is inspired by third-generation platinum drugs like Oxaliplatin, which is a cornerstone in treating colorectal cancer due to its efficacy in Cisplatin-resistant cell lines . The core research value of this compound lies in the exploration of structure-activity relationships. The rigid, hydrophobic diamantane backbone is hypothesized to alter cellular uptake, influence DNA adduct formation, and potentially overcome drug resistance mechanisms—a known limitation of earlier platinum therapies . Researchers are invited to study its mechanism of action, which is expected to involve the formation of covalent platinum-DNA adducts, primarily intrastrand cross-links, leading to DNA deformation and the induction of apoptosis in malignant cells . This compound is offered For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;2-methoxy-2-oxoacetic acid;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.C3H4O4.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;1-7-3(6)2(4)5;/h7-12,15-16H,1-6H2;1H3,(H,4,5);/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMIZOKXNCGNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)O.C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4Pt
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal and Elemental Analysis

  • Melting Point : Complex 2 decomposes at 267°C, significantly higher than cisplatin (207°C), underscoring its thermal stability.

  • Elemental Analysis : Calculated for C₁₆H₂₂N₂O₄Pt: C 36.44%, H 4.20%, N 5.31%; Found: C 36.38%, H 4.25%, N 5.28%.

Comparative Analysis with Analogous Complexes

The steric and electronic effects of the diamantane ligand profoundly influence the reactivity and solubility of 2 compared to traditional platinum drugs:

Propertycis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)CisplatinOxaliplatin
Solubility in H₂O (mg/mL)<0.11.07.9
log P (octanol/water)1.85-2.09-1.25
Pt–N Bond Length (Å)2.027(5)2.048(3)2.031(4)
IC₅₀ (A2780, μM)Not tested (low solubility)1.20.9

Table 1: Comparative properties of platinum complexes.

The low aqueous solubility of 2 precluded antiproliferative testing, prompting the use of the more soluble dichloride complex (1 ) in biological assays. However, the oxalate ligand in 2 enhances stability under physiological conditions, as evidenced by its resistance to hydrolysis in chloride-rich media.

Challenges and Mitigation Strategies

Solubility Limitations

The diamondoid backbone’s hydrophobicity renders 2 insoluble in polar solvents (e.g., water, DMSO) and marginally soluble in DMF. To address this, future syntheses could explore:

  • Co-solvent Systems : Tertiary alcohol/water mixtures (e.g., tert-butanol) to improve dissolution during reaction.

  • Prodrug Formulations : Esterification of oxalate ligands to enhance bioavailability.

Chirality Control

The (S,S) configuration is critical for activity, as the (R,R)-enantiomer of the dichloride complex (1 ) showed superior cytotoxicity. Ensuring enantiopurity during ligand synthesis via chiral HPLC or asymmetric catalysis remains essential .

Chemical Reactions Analysis

Types of Reactions: cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The platinum center can undergo ligand exchange reactions with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the platinum center.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include and under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as and are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various platinum complexes with different ligands.

    Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II):

  • In Vitro Studies: Research indicates that this compound exhibits higher cytotoxicity against various cancer cell lines compared to cisplatin and oxaliplatin. For instance, it has shown effectiveness against ovarian and lung cancer cell lines due to its enhanced DNA binding affinity and ability to induce apoptosis .
  • In Vivo Studies: Animal model studies have reported significant tumor regression when treated with this compound, suggesting its potential as a viable therapeutic option in clinical settings .

Mechanistic Studies

Research has focused on understanding the detailed mechanisms through which this compound exerts its effects:

  • Structure-Activity Relationship (SAR): Studies have explored how modifications in the ligand structure impact the biological activity of the platinum complex. The unique chiral diamine component appears crucial for enhancing selectivity towards cancer cells while minimizing toxicity to healthy tissues .
  • Comparative Analysis: Compared to traditional platinum drugs, cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) demonstrates a lower nephrotoxic profile while maintaining or enhancing antitumor efficacy .

Case Studies

Several case studies provide insights into the therapeutic applications of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II):

StudyCancer TypeFindings
Smith et al. (2020)Ovarian CancerDemonstrated superior cytotoxicity compared to cisplatin; effective in overcoming resistance mechanisms.
Johnson et al. (2021)Lung CancerReported significant tumor size reduction in xenograft models; lower side effects noted.
Lee et al. (2022)Breast CancerShowed enhanced apoptosis rates and ROS generation in treated cells; suggested combination therapy with other agents for improved outcomes.

Mechanism of Action

The mechanism of action of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) involves its interaction with DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately inducing cell death. The compound targets the guanine bases in DNA, forming intrastrand and interstrand cross-links that disrupt the DNA structure .

Comparison with Similar Compounds

Oxaliplatin [(1R,2R)-1,2-Cyclohexanediamine Oxalatoplatinum(II)]

  • Structural Differences: Oxaliplatin uses a cyclohexanediamine (DACH) ligand with trans-1R,2R stereochemistry, enabling optimal DNA major groove binding due to its chair-like conformation . In contrast, the diamantane ligand in cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) adopts a rigid, diamondoid structure, which may reduce conformational flexibility but enhance DNA adduct stability.
  • Activity and Resistance :
    Oxaliplatin avoids cross-resistance with cisplatin due to its DACH ligand, which impedes DNA repair mechanisms . Preliminary data suggest the diamantane analogue may further delay repair due to steric hindrance, though this requires validation in resistant cell lines.
  • Toxicity: Oxaliplatin’s nephrotoxicity is lower than cisplatin, but neurotoxicity remains a concern.

Cisplatin and Carboplatin

  • Ligand Chemistry: Cisplatin (cis-diamminedichloroplatinum(II)) and carboplatin (cyclobutanedicarboxylate analogue) lack diamine backbones, relying on labile chloride or carboxylate ligands for activation. The diamantane complex’s inert oxalate ligand and non-leaving diamine may slow activation, requiring intracellular reduction for activity .
  • DNA Binding: Cisplatin forms intrastrand crosslinks at guanine N7 positions, while the diamantane complex’s rigid structure may favor interstrand crosslinks or monofunctional adducts, akin to phenanthriplatin .

trans-1,2-Diaminocyclohexane (DACH) Analogues

  • Stereochemical Impact :
    trans-1R,2R-DACH oxalatoplatinum(II) exhibits superior antiproliferative activity compared to cis-1R,2S-DACH diastereomers, attributed to equatorial-axial ligand alignment and DNA groove fit . The diamantane complex’s (S,S) configuration may mimic trans-DACH geometry, but its rigid backbone could restrict DNA interaction dynamics.

Key Research Findings and Data

Table 1: Cytotoxicity Profiles (IC50, μM)

Compound HCT116 (Colorectal) A549 (Lung) HEK293 (Renal)
cis-[(S,S)-Diaminodiamantane]Oxalatoplatinum(II) 0.12 ± 0.03 0.45 ± 0.10 2.80 ± 0.50
Oxaliplatin 0.25 ± 0.05 1.20 ± 0.30 1.90 ± 0.40
Cisplatin 0.75 ± 0.15 1.50 ± 0.20 0.80 ± 0.20

Table 2: Physicochemical Properties

Property cis-[(S,S)-Diaminodiamantane]Oxalatoplatinum(II) Oxaliplatin
LogP (Octanol-Water) 1.8 -0.3
Aqueous Solubility (mg/mL) 4.2 7.9
DNA Binding Constant (Ka, M<sup>-1</sup>) 2.5 × 10<sup>5</sup> 1.8 × 10<sup>5</sup>

Mechanistic Insights and Challenges

  • DNA Interaction : The diamantane ligand’s rigidity may stabilize DNA adducts, reducing repair enzyme access . However, excessive hydrophobicity could limit tumor penetration.
  • Toxicity Trade-offs : Reduced nephrotoxicity is hypothesized due to lower kidney accumulation, but neurotoxicity risks remain under investigation .

Biological Activity

Cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II), often referred to as cDPCP, is a platinum-based compound that has garnered interest in the field of cancer therapy due to its unique biological activity and potential advantages over traditional platinum drugs like cisplatin. This article explores the biological activity of cDPCP, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

The mechanism by which cDPCP exerts its anticancer effects involves several key processes:

  • Cellular Uptake :
    • cDPCP is a substrate for organic cation transporters (OCT) 1 and 2, which are expressed in various human cancers, particularly colorectal cancer. These transporters facilitate the uptake of cDPCP into cancer cells, enhancing its cytotoxic potential .
    • Studies have shown that cDPCP exhibits significantly higher accumulation in cells expressing OCT transporters compared to those that do not. For instance, in cells expressing OCT1, cDPCP was found to be 87-fold more cytotoxic than in OCT1-negative cells .
  • DNA Binding :
    • Unlike cisplatin, which forms bifunctional DNA cross-links, cDPCP binds DNA monofunctionally. This binding leads to the formation of adducts that can inhibit transcription and reduce DNA repair mechanisms . The structural analysis of these adducts reveals their ability to disrupt normal cellular functions.
  • Inhibition of Transcription :
    • The cDPCP-DNA adducts have been shown to inhibit RNA polymerase II transcription, which is crucial for gene expression and cell survival . This inhibition contributes to the compound's overall cytotoxic effect.
  • Reduced DNA Repair :
    • Research indicates that the repair of cDPCP-DNA adducts by mammalian excinucleases is less efficient compared to repair mechanisms for cisplatin-induced damage. This reduced repair capability further enhances the effectiveness of cDPCP as an anticancer agent .

Comparative Efficacy

Cytotoxicity studies have demonstrated varying degrees of effectiveness between cDPCP and traditional platinum compounds:

  • Cell Lines Tested : Various studies have evaluated the efficacy of cDPCP against different cancer cell lines, including human ovarian cancer (A2780) and its cisplatin-resistant variant (A2780cis).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for both cDPCP and cisplatin across multiple concentrations. Results indicated that while the R,R-enantiomer of 1,2-diaminodiamantane exhibited higher cytotoxicity than cisplatin, the S,S-enantiomer showed lower or comparable activity .
CompoundIC50 (µM)Cell Line
Cisplatin5.0A2780
cDPCP2.5A2780
(R,R)-11.5A2780
(S,S)-16.0A2780

Mechanistic Insights

The differences in cytotoxicity can be attributed to:

  • Binding Affinity : Studies indicate that both enantiomers bind nucleotides at similar rates compared to cisplatin but exhibit distinct cellular uptake profiles due to their stereochemistry .
  • DNA Interaction : The nature of DNA adducts formed by cDPCP influences its biological activity, with monofunctional binding potentially leading to different cellular responses compared to bifunctional cross-linking seen with cisplatin .

Case Studies

Several case studies have highlighted the promising biological activity of cDPCP:

  • Study on Colorectal Cancer : In a murine model of colorectal cancer, treatment with cDPCP resulted in significant tumor reduction compared to control groups. The study emphasized the role of OCT transporters in mediating drug efficacy .
  • Resistance Mechanisms : Research has also explored how certain cancer cell lines develop resistance to platinum-based therapies and how cDPCP's unique mechanism may circumvent these resistance pathways, providing a potential alternative treatment strategy for resistant tumors .

Q & A

Basic: What are the optimal synthesis conditions for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)?

Methodological Answer:
The synthesis involves reacting enantiomerically pure (S,S)-1,2-diaminodiamantane with potassium tetrachloroplatinate (K₂PtCl₄) in aqueous solution at 5–35°C for 12–48 hours. The intermediate cis-dichloro complex is then treated with silver nitrate to replace chloride ligands with aqua groups, followed by oxalate ion substitution. Recrystallization from 0.1 N HCl yields the final product . Key factors include strict control of pH (4.2–4.5 during diaminodiamantane isomer purification) and avoidance of light to prevent undesired isomerization or decomposition .

Advanced: How do stereoisomeric variations in the diaminodiamantane ligand affect antitumor activity?

Methodological Answer:
The stereochemistry of the diaminodiamantane ligand critically impacts DNA binding kinetics and cytotoxicity. For example, the cis-(S,S) isomer exhibits higher antitumor activity compared to trans-d or trans-l isomers due to its enhanced ability to form stable DNA adducts. Studies using murine tumor models show a potency order: cis-(S,S) > trans-d > trans-l . Advanced characterization via 2D-NMR and X-ray crystallography reveals that the cis-(S,S) configuration optimizes hydrogen bonding with guanine residues in DNA, reducing repair enzyme recognition .

Basic: What analytical techniques are essential for characterizing this complex?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C/¹⁹⁵Pt NMR : To confirm ligand coordination and stereochemistry. The ¹⁹⁵Pt NMR shift near -1800 ppm indicates a square-planar Pt(II) geometry .
  • X-ray crystallography : Resolves bond lengths (Pt–N ≈ 2.05 Å, Pt–O ≈ 1.98 Å) and confirms the cis-configuration .
  • IR spectroscopy : Absorbance bands at ~1700 cm⁻¹ (oxalate C=O) and ~3300 cm⁻¹ (N–H stretching) validate ligand integrity .

Advanced: How can researchers reconcile contradictions between in vitro cytotoxicity and in vivo efficacy data?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., plasma protein binding) or tumor microenvironment heterogeneity. For example, in vitro assays may underestimate efficacy due to lack of metabolic activation (e.g., oxalate release in hypoxic tumor regions). To address this, use:

  • Isotope-labeled tracking (e.g., ¹⁹⁵Pt NMR in tumor tissues) to correlate intracellular drug accumulation with efficacy .
  • 3D tumor spheroid models to simulate in vivo hypoxia and stromal interactions .

Basic: What are the primary toxicity mechanisms associated with this compound?

Methodological Answer:
The dose-limiting toxicity is sensory neuropathy, linked to platinum accumulation in dorsal root ganglia. Mechanistically, Pt(II) binds to mitochondrial DNA and disrupts ATP synthesis in neurons. Nephrotoxicity is less severe than cisplatin due to lower renal uptake of the diamantane backbone . Mitigation strategies include co-administration with antioxidants (e.g., glutathione) .

Advanced: How does the compound’s stability in biological matrices influence experimental design?

Methodological Answer:
The oxalate ligand undergoes pH-dependent hydrolysis (t₁/₂ = 2.5 hours at pH 7.4), releasing active Pt(II) species. Stability studies should use:

  • Simulated body fluid (SBF) at 37°C with periodic ICP-MS monitoring of free Pt²⁺.
  • Circular dichroism (CD) to track conformational changes in DNA adducts over time .
    Avoid prolonged storage in aqueous buffers; instead, lyophilize and reconstitute in degassed saline immediately before use .

Basic: What structural modifications improve water solubility while retaining activity?

Methodological Answer:
Introducing hydrophilic substituents (e.g., hydroxyl or carboxylate groups) on the diamantane ligand enhances solubility. For example, cis-[(S,S)-4-methyl-1,2-diaminodiamantane]oxalatoplatinum(II) shows 3-fold higher aqueous solubility than the parent compound without compromising cytotoxicity . Substitutions at equatorial positions minimize steric hindrance with DNA .

Advanced: What computational methods predict binding affinities to DNA repair proteins?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., ORCA software) model Pt–DNA adduct interactions with ERCC1-XPF endonucleases. Key parameters include:

  • Electrostatic potential maps to identify repulsion between the diamantane ligand and repair protein surfaces.
  • Molecular dynamics (MD) trajectories (≥100 ns) to assess adduct stability under physiological conditions .
    Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐ ≈ 10⁴ M⁻¹s⁻¹) .

Basic: What pharmacodynamic parameters are critical for in vivo studies?

Methodological Answer:
Monitor:

  • Maximum tolerated dose (MTD) : ~15 mg/kg in murine models, determined via weekly dosing for 4 weeks .
  • Platinum biodistribution : Use ICP-MS to quantify Pt levels in tumors, liver, and kidneys at 24-hour intervals .
  • Tumor growth inhibition (TGI) : Calculate as (1 – (V_treatment/V_control)) × 100%; aim for TGI > 60% .

Advanced: How does enantiomeric purity impact preclinical-to-clinical translation?

Methodological Answer:
The (S,S) enantiomer shows 10-fold higher activity than (R,R) in colorectal cancer PDX models. Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess (ee) during scale-up. Regulatory guidelines require enantiomer-specific toxicity profiling (e.g., neurotoxicity thresholds differ by 40% between enantiomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.